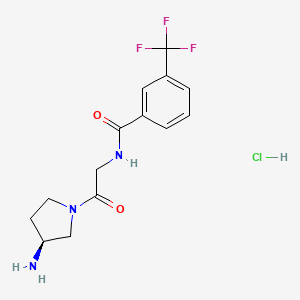
2-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide, also known as FPA-124, is a small molecule compound that has been studied for its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has a molecular weight of 383.42 g/mol.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research demonstrates that fluorobenzamides, including structures related to "2-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide," have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promise in combating bacterial and fungal strains due to the presence of fluorine atoms enhancing their activity. Specifically, certain derivatives were identified as highly active against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential of fluorobenzamide compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Synthesis and Characterization
The synthesis and characterization of related compounds have been extensively studied, providing valuable insights into the chemical properties and reactivity of fluorobenzamides. For example, studies have detailed the synthesis of fluorine-containing benzamide analogs through various chemical reactions, showcasing the versatility and potential applications of these compounds in medicinal chemistry and synthesis. Such research underscores the utility of fluorinated compounds in creating synthetically useful functional groups and their broad applicability (Wang, Mei, & Yu, 2009).
Imaging and Diagnostic Applications
Fluorine-labeled benzamide analogues have been synthesized for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). These studies highlight the potential of fluorinated benzamides in developing diagnostic tools for cancer research, allowing for the non-invasive investigation of tumor biology and facilitating personalized treatment strategies (Tu et al., 2007).
Novel Synthetic Methodologies
Innovative synthetic methodologies involving "this compound" and its derivatives have been developed to enhance the efficiency and scope of chemical synthesis. For instance, the solid-phase synthesis of related compounds directly on solid support demonstrates the feasibility of scaling up these processes, offering an efficient route to obtaining these compounds in high purity and excellent yields for development demands (Meisenbach, Allmendinger, & Mak, 2003).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c19-16-9-5-4-8-15(16)18(23)20-11-14-10-17(22-12-21-14)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOAYLGRTJJEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2425946.png)
![2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid](/img/structure/B2425947.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2425948.png)


![6-Chloro-N'-[1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carbonyl]pyridine-2-carbohydrazide](/img/structure/B2425954.png)


![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cycloheptylacetamide](/img/structure/B2425957.png)
![N-(3-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2425958.png)


![2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2425965.png)